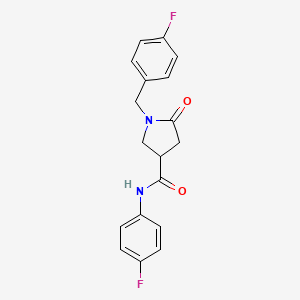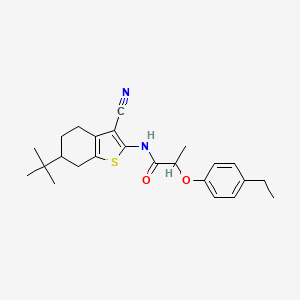![molecular formula C18H25ClN2O B6138587 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol, also known as CQMA, is a chemical compound that has been extensively studied for its potential use in scientific research. CQMA is a derivative of quinoline, which is a heterocyclic aromatic compound that is commonly found in many natural products. CQMA has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
作用机制
The mechanism of action of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol is not fully understood. However, it has been proposed that 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol exerts its biological activities by modulating various signaling pathways in cells. For example, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been shown to have a wide range of biochemical and physiological effects. For example, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1. In addition, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed.
实验室实验的优点和局限性
One of the advantages of using 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol in lab experiments is that it has been extensively studied and its biological activities are well characterized. In addition, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific pathways or processes.
未来方向
There are several future directions for research on 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol. One area of research is to investigate the potential use of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate the potential use of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol as a diagnostic tool for cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol and to investigate its effects on specific signaling pathways and processes.
合成方法
The synthesis of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol involves the reaction of 7-chloro-4-methylquinoline with 2-methyl-2-heptanolamine in the presence of a base catalyst. The reaction proceeds through an intermediate stage, which is then converted to the final product by the addition of an acid. The yield of 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学研究应用
6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol has been studied for its potential use as a diagnostic tool for cancer and other diseases.
属性
IUPAC Name |
6-[(7-chloro-4-methylquinolin-2-yl)amino]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-12-10-17(20-13(2)6-5-9-18(3,4)22)21-16-11-14(19)7-8-15(12)16/h7-8,10-11,13,22H,5-6,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIOJWGIEOPMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC(C)CCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(7-Chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-{4-[2-(3-fluorophenyl)-1-piperidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6138507.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6138512.png)
![N,8-dimethyl-3-({methyl[(1-methyl-2-piperidinyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6138518.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide](/img/structure/B6138526.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6138529.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole](/img/structure/B6138530.png)

![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid](/img/structure/B6138551.png)


![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
![4-ethyl-5-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B6138592.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6138593.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6138603.png)